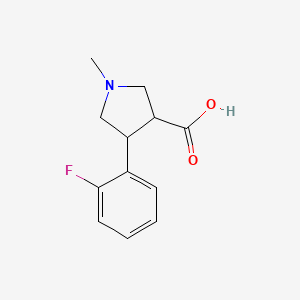

4-(2-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid

Description

4-(2-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is a fluorinated pyrrolidine derivative with a carboxylic acid functional group. Its structure features a 2-fluorophenyl substituent at the 4-position of the pyrrolidine ring and a methyl group at the 1-position.

Properties

Molecular Formula |

C12H14FNO2 |

|---|---|

Molecular Weight |

223.24 g/mol |

IUPAC Name |

4-(2-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C12H14FNO2/c1-14-6-9(10(7-14)12(15)16)8-4-2-3-5-11(8)13/h2-5,9-10H,6-7H2,1H3,(H,15,16) |

InChI Key |

FXTYOZCCTHLMNV-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(C(C1)C(=O)O)C2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with methylamine to form 2-fluorophenylmethylamine. This intermediate is then subjected to cyclization with succinic anhydride to yield the desired pyrrolidine carboxylic acid. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like p-toluenesulfonic acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

Reduction: The compound can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Carboxylate salts.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(2-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the pyrrolidine ring provides structural stability. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target receptor .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituent positions, protecting groups, and aromatic ring modifications. A comparative analysis is summarized below:

*Calculated based on formula C₁₂H₁₄FNO₂.

Key Observations:

- Substituent Position: Fluorine at the 2-position (target compound) vs.

- Protecting Groups : Boc protection (M02265 ) enhances stability during synthesis but requires deprotection for biological testing.

- Salt Forms : Hydrochloride salts (J00835 ) improve aqueous solubility, critical for in vitro assays.

Biological Activity

4-(2-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom in the ortho position of the phenyl ring may enhance its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings, potential mechanisms of action, and case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 225.25 g/mol. The compound features a pyrrolidine ring substituted with a 2-fluorophenyl group and a carboxylic acid functional group, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Inhibition of Nucleoside Transporters : Preliminary studies suggest that this compound may act as an inhibitor of equilibrative nucleoside transporters (ENTs), which play a role in nucleotide synthesis and adenosine regulation. This interaction could have therapeutic implications for conditions related to inflammation and neuroprotection.

- Potential Anti-inflammatory Properties : Initial evaluations indicate that the compound may possess anti-inflammatory effects, although detailed pharmacological assessments are required to confirm these findings.

- Interaction with Receptors : The structural characteristics of the compound suggest potential interactions with various neurotransmitter receptors, which could lead to analgesic effects. This aspect warrants further investigation to elucidate specific receptor binding affinities.

The mechanisms through which this compound exerts its biological effects likely involve:

- Receptor Binding : The fluorine substituent may enhance lipophilicity, improving the compound's ability to interact with lipid membranes and receptor sites.

- Enzyme Modulation : The carboxylic acid functional group may facilitate interactions with enzymes involved in metabolic pathways, potentially altering their activity and leading to significant biological outcomes.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on ENTs : Research focusing on the inhibition of equilibrative nucleoside transporters has shown that structurally similar compounds can significantly affect nucleotide transport processes, suggesting that this compound may exhibit comparable effects.

- Anti-inflammatory Assessment : A comparative study evaluated various pyrrolidine derivatives for their anti-inflammatory properties. Results indicated that modifications in the substituent patterns significantly influenced biological activity, highlighting the importance of structural features in determining efficacy.

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Potential ENTs inhibitor; anti-inflammatory | Receptor binding; enzyme modulation |

| Methyl 4-(4-fluorophenyl)-1-methylpyrrolidine-3-carboxylate | Ligand in receptor binding studies | Neurotransmitter receptor interaction |

| 2-Hydroxy-4-phenylthiophene-3-carbonitrile | PD-L1 antagonist | Immune checkpoint blockade |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.